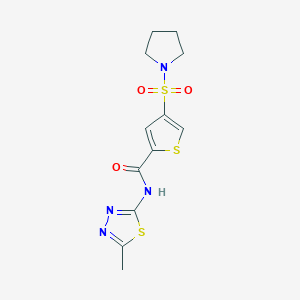

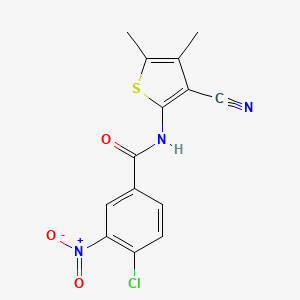

![molecular formula C14H15N5O4S B5502484 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to "4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid" often involves multi-step chemical processes. For instance, rapid acid hydrolysis of related compounds has been demonstrated to yield substituted benzoic acids, showcasing the chemical versatility and reactivity of such structures under specific conditions (Kayukova et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds with morpholine and tetrazole rings has been extensively analyzed using spectral methods and X-ray diffraction. These techniques provide insights into the compound's geometric configuration and electron distribution, crucial for understanding its reactivity and interactions (Smith & Lynch, 2016).

Chemical Reactions and Properties

Compounds containing morpholine and tetrazole groups engage in a variety of chemical reactions, including nucleophilic substitutions and cyclization. Such reactions are pivotal for synthesizing novel derivatives with potential biological activities. For example, the formation of oxadiazole, triazole, and pyrrole ring systems from related benzoic acid hydrazide analogs highlights the compound's capacity for chemical versatility and application in developing antibacterial and antitubercular agents (Joshi et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular arrangement. Studies involving similar compounds have detailed the influence of interactive substituent groups on the crystal structures and physical state, providing a foundational understanding necessary for material science and pharmaceutical formulation applications (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the compound's functional groups. For instance, electrochemical synthesis methods have been explored for constructing disulfide bonds within morpholine-benzene thiols, underscoring the innovative approaches to modifying the compound's chemical properties for various applications (Esmaili & Nematollahi, 2013).

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Crystal Structures

The study by Smith and Lynch (2016) examines the morpholinium cation's role as a counter-ion in salt formation, particularly in stabilizing metal complexes. The research highlights the influence of substituent groups in aromatic rings of benzoic acids on secondary structure generation, revealing cyclic heterotetrameric and low-dimensional polymeric structures through hydrogen bonding. This exploration contributes to the understanding of molecular interactions and structural chemistry, providing insights for the development of new materials and compounds with specific properties (Smith & Lynch, 2016).

Acid Hydrolysis and Structural Analysis

Kayukova et al. (2010) focus on the acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, resulting in substituted benzoic acids and other compounds. This research demonstrates the potential of these reactions in synthesizing new chemical entities, with applications ranging from pharmaceuticals to materials science. The structural analysis provided by spectral methods and X-ray diffraction enhances our understanding of these compounds' molecular frameworks (Kayukova et al., 2010).

Anticancer Activities

The synthesis and investigation of new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives for anticancer activities by Yurttaş et al. (2013) represent another significant application. This study illustrates the compound's potential in medical research, specifically in developing new anticancer agents. The evaluation of these compounds against tumor cell lines underscores the importance of chemical synthesis in drug discovery and development (Yurttaş et al., 2013).

Corrosion Inhibition

Research by Rbaa et al. (2020) on new N-heterocyclic compounds based on 8-hydroxyquinoline as efficient corrosion inhibitors for mild steel in HCl solution highlights the compound's application in materials science, specifically in corrosion protection. This study not only provides insights into the structural characterization and inhibitory mechanisms but also emphasizes the compound's utility in industrial applications, protecting materials from degradation (Rbaa et al., 2020).

Eigenschaften

IUPAC Name |

4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyltetrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O4S/c20-12(18-5-7-23-8-6-18)9-24-14-15-16-17-19(14)11-3-1-10(2-4-11)13(21)22/h1-4H,5-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQMSJGVDVJBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

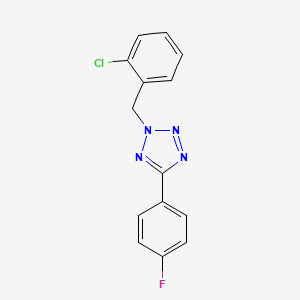

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

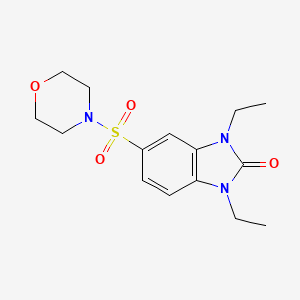

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

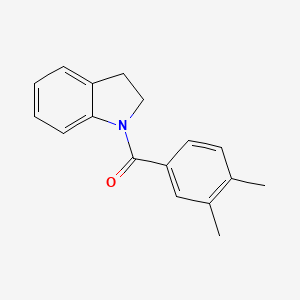

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)